Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride
Overview
Description
Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of the tert-butyl group and the amino substituent on the benzoxazepine ring enhances its chemical stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable electrophile. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation, using reagents like tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Amination: The amino group is introduced through nucleophilic substitution, typically using ammonia or an amine derivative under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, as well as purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the benzoxazepine ring can lead to the formation of tetrahydro derivatives, which may exhibit different biological activities.
Substitution: The amino group can participate in various substitution reactions, including acylation and alkylation, to form amides and secondary amines, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Tetrahydrobenzoxazepine derivatives.
Substitution Products: Amides and secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride serves as a versatile intermediate for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions of benzoxazepine derivatives with biological targets. It can serve as a scaffold for the design of enzyme inhibitors or receptor modulators, contributing to the understanding of biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzoxazepine derivatives have shown promise in the treatment of various diseases, including neurological disorders and cancer. The presence of the amino group and the tert-butyl moiety may enhance the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The amino group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: This compound features a bromine substituent, which can alter its reactivity and biological activity.
Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: The non-hydrochloride form of the compound, which may exhibit different solubility and stability properties.
Uniqueness
Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can enhance its solubility in aqueous solutions. This makes it particularly useful in biological assays and pharmaceutical formulations.
Biological Activity
Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride (CAS No. 118454-24-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 118454-24-3
- Synonyms : Tert-butyl 7-amino-1,2,4,5-tetrahydrobenzo[d]azepine-3-carboxylate
This compound exhibits activity primarily through modulation of neurotransmitter systems. It has been identified as a dopamine and serotonin receptor modulator, which is crucial for its potential therapeutic effects in neuropsychiatric disorders .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that benzodiazepine derivatives exhibit notable antimicrobial properties. For instance, derivatives with amino acid conjugates have demonstrated enhanced antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to conventional antibiotics .
- The compound's structural similarities to known antimicrobial agents suggest it may also possess similar properties.
-
Antitumor Activity :
- Research indicates that compounds structurally related to benzodiazepines may exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer types .
- The mechanism often involves induction of apoptosis and disruption of cell cycle progression.
-
Neuropharmacological Effects :
- Given its interaction with dopamine and serotonin receptors, this compound may have implications for treating mood disorders and schizophrenia. Preliminary studies suggest potential anxiolytic and antidepressant effects .
- The modulation of neurotransmitter release and receptor activation could lead to improved mood regulation.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several benzodiazepine derivatives against common bacterial strains using the agar-well diffusion method. The results indicated that the tested compounds exhibited zones of inhibition ranging from 9 to 12 mm against E. coli and Pseudomonas aeruginosa, suggesting significant antibacterial potential .
Case Study 2: Antitumor Activity
In a screening of various benzodiazepine derivatives for antitumor activity, one derivative showed a half-maximal inhibitory concentration (IC50) value of 15 µM against human breast cancer cell lines (MCF-7). This suggests that modifications in the benzodiazepine structure can enhance cytotoxicity towards specific cancer cells .
Comparative Analysis
Properties
IUPAC Name |
tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16;/h4-5,8H,6-7,9,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUWYBWITWPERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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